Tris(2-methoxyethyl)borate
Overview
Description
It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, ether, and benzene . This compound is known for its applications in organic synthesis, particularly as a catalyst and an electrolyte additive.
Mechanism of Action
Target of Action
Tris(2-methoxyethyl)borate, also known as tris(2-methoxyethyl) orthoborate , is a chemical compound that has a variety of applications.
Mode of Action
It is known to be used as a catalyst in organic synthesis , suggesting it may interact with other compounds to accelerate chemical reactions.
Biochemical Pathways
As a catalyst, it likely participates in a variety of reactions, such as reduction, alkylation, and condensation reactions .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and efficacy could be affected by humidity. Additionally, it should be stored under an inert atmosphere , indicating that it may react with oxygen or other reactive gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl)borate is typically synthesized through the esterification reaction between boric acid (H3BO3) and 2-methoxyethanol (CH3OCH2CH2OH). The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion . The general reaction is as follows:
H3BO3+3CH3OCH2CH2OH→B(OCH2CH2OCH3)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The removal of water is achieved using azeotropic distillation or by employing a dehydrating agent .
Chemical Reactions Analysis
Types of Reactions: Tris(2-methoxyethyl)borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes back to boric acid and 2-methoxyethanol.
Transesterification: It can participate in transesterification reactions with other alcohols.
Coordination Reactions: It can form coordination complexes with metal ions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Other alcohols in the presence of an acid or base catalyst.
Coordination Reactions: Metal salts in organic solvents.
Major Products:
Hydrolysis: Boric acid and 2-methoxyethanol.
Transesterification: New borate esters and corresponding alcohols.
Coordination Reactions: Metal-borate complexes.
Scientific Research Applications
Tris(2-methoxyethyl)borate has a wide range of applications in scientific research:
Biology: It serves as a reagent in the preparation of boron-containing biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
- Tris(2-methoxyethoxy)borane
- Tris(2-ethoxyethyl)borate
- Tris(2-methoxyethoxy)boron
Comparison: Tris(2-methoxyethyl)borate is unique due to its specific ester groups, which provide distinct solubility and reactivity profiles compared to other borate esters. For example, tris(2-methoxyethoxy)borane has longer ether chains, which can affect its solubility and coordination properties .
Properties
IUPAC Name |
tris(2-methoxyethyl) borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPXXORQKFXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCOC)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75915-45-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75915-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2065834 | |
Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-42-7, 98958-21-5 | |
Record name | Tris(2-methoxyethyl) borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14983-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyethyl) orthoborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Boron methoxyethoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(2-methoxyethyl)borate facilitate the synthesis of 2′-O-(2-methoxyethyl)-pyrimidines?
A: this compound acts as a reagent in the ring-opening of O-2,2′-anhydro-5-methyluridine. The research paper describes an improved process where this compound reacts with commercially available O-2,2′-anhydro-5-methyluridine, leading to the formation of 2′-O-(2-methoxyethyl)-5-methyluridine []. This modified ring-opening reaction, along with a continuous extraction purification method, contributes to a more efficient synthesis process for 2′-O-(2-methoxyethyl)-pyrimidines.
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